molecular formula C12H15N5S B2444265 5,5-dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine CAS No. 890093-71-7

5,5-dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine

Cat. No.: B2444265
CAS No.: 890093-71-7
M. Wt: 261.35
InChI Key: CAGMJNNVYBYPEZ-UHFFFAOYSA-N
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Description

5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine is a complex organic compound with a unique structure that combines elements of benzothiophene, tetrazole, and pyrimidine

Preparation Methods

The synthesis of 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine include other benzothiophene derivatives and tetrazole-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine lies in its combined structural elements, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7,7-dimethyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-12(2)13-11-9(10-14-15-16-17(10)12)7-5-3-4-6-8(7)18-11/h13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGMJNNVYBYPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=C(C3=C(S2)CCCC3)C4=NN=NN41)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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